2-Thia-1-aza-bicyclo[3.1.0]hexane 2,2-dioxide
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Overview
Description
2-Thia-1-aza-bicyclo[3.1.0]hexane 2,2-dioxide is a versatile small molecule scaffold with the chemical formula C₄H₇NO₂S and a molecular weight of 133.17 g/mol . This compound is known for its unique bicyclic structure, which includes both sulfur and nitrogen atoms, making it an interesting subject for various chemical and pharmaceutical research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Thia-1-aza-bicyclo[3.1.0]hexane 2,2-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a sulfonyl chloride in the presence of a base, leading to the formation of the bicyclic structure .
Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories for experimental purposes. The scalability of the synthesis process would depend on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Thia-1-aza-bicyclo[3.1.0]hexane 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be further oxidized to form sulfone derivatives.
Reduction: The nitrogen atom can be reduced under specific conditions to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Thia-1-aza-bicyclo[3.1.0]hexane 2,2-dioxide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 2-Thia-1-aza-bicyclo[3.1.0]hexane 2,2-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. This inhibition can lead to various biological effects, depending on the enzyme or pathway targeted .
Comparison with Similar Compounds
1,2-Thiazinane-6-carboxamide-1,1-dioxide: Known for its anti-HIV activity.
Cephradine: An antibiotic with a similar sulfur-containing bicyclic structure.
Chlormezanone: Utilized as an anticoagulant.
Uniqueness: 2-Thia-1-aza-bicyclo[3.1.0]hexane 2,2-dioxide stands out due to its unique bicyclic structure, which includes both sulfur and nitrogen atoms. This structure provides distinct chemical reactivity and potential biological activities that are not commonly found in other similar compounds .
Properties
IUPAC Name |
2λ6-thia-1-azabicyclo[3.1.0]hexane 2,2-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2S/c6-8(7)2-1-4-3-5(4)8/h4H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PANZRYLRSNIGEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)N2C1C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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